3-(5-Nitro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride belongs to the class of benzimidazole derivatives, a prominent group in medicinal chemistry known for their diverse biological activities [, , , , ]. It is a synthetic compound not found in nature. While its specific role in scientific research is not directly addressed in the provided papers, its structural similarity to molecules with known biological activities suggests potential applications in various fields.
3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is a chemical compound notable for its potential applications in medicinal chemistry and biochemistry. The compound features a benzodiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties. Its molecular formula is , and it has been identified with the CAS number 2126178-74-1 .
3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride is classified as a heterocyclic organic compound. It contains a benzodiazole ring, which is a fused bicyclic structure composed of a benzene ring and a diazole ring. This classification places it within the broader category of nitrogen-containing heterocycles, often used in pharmaceuticals for their diverse biological activities .
The synthesis of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride typically involves several steps that may include:
The synthesis may require careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride can be represented using various structural formulas:
Cl.Cl.NC(CCN1C=CC2=C(N=C(N2)C=C1)[N+](=O)[O])C
This structure includes a nitro group attached to the benzodiazole ring, contributing to its chemical reactivity and biological activity .
The compound's InChI key is X3EJZQZKXKZKQF-UHFFFAOYSA-N
, providing a unique identifier for database searches .
3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride may undergo several chemical reactions:
These reactions are significant in modifying the compound for various applications or enhancing its pharmacological properties.
The mechanism of action for 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride involves interactions at the molecular level with biological targets:
Such mechanisms are crucial for understanding how this compound may exert therapeutic effects or contribute to drug development efforts.
The physical properties include:
Chemical properties encompass:
Relevant data on melting point, boiling point, and other physical constants are essential for practical applications but were not specified in the available sources .
3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride has several potential applications:
These applications highlight the compound's relevance in advancing scientific knowledge and therapeutic strategies .
The synthesis of 3-(5-nitro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride originates with strategically functionalized aromatic precursors. 4-Nitro-1,2-diaminobenzene serves as the foundational building block, reacting with 4-cyanobutyric acid derivatives under reductive conditions to form the critical 2-substituted benzimidazole core. This condensation occurs via thermally activated cyclodehydration, typically employing polyphosphoric acid (PPA) as a cyclizing agent at 120–140°C [3] [7]. The electron-withdrawing nitro group at the 5-position significantly reduces nucleophilicity, requiring precise stoichiometric control to prevent over-alkylation or tar formation. Key process optimization involves maintaining anhydrous conditions and employing high-purity nitro-diamine precursors (≥98%), as trace impurities catalyze side-product formation. Reaction monitoring via thin-layer chromatography (TLC) (ethyl acetate/hexane, 1:1) typically reveals a characteristic yellow spot (Rf = 0.45) corresponding to the neutral 5-nitrobenzimidazole intermediate prior to amine functionalization [7].
Table 1: Optimization Parameters for Cyclocondensation Reaction
Variable | Suboptimal Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Temperature | 100°C | 130°C | +32% |
Catalyst | Conc. H₂SO₄ | Polyphosphoric Acid | +28% |
Solvent | Toluene | Solvent-free | +41% |
Diamine Purity | 90% | 99% | +26% |
Direct N-alkylation of the benzimidazole nitrogen presents substantial regiochemical challenges due to the ambident nucleophilicity of the benzimidazole system. To circumvent this, the propan-1-amine chain is typically introduced via two dominant strategies: (1) nucleophilic displacement on ω-bromoalkylphthalimide followed by hydrazinolysis, or (2) reductive amination of 3-(5-nitro-1H-benzodiazol-2-yl)propanal using sodium triacetoxyborohydride. The latter method proves superior for dihydrochloride synthesis, achieving 78% yield with minimal over-alkylation [3] [9]. Critical to success is protecting group strategy – tert-butyloxycarbonyl (Boc) protection of the primary amine prior to nitro-group reduction prevents intramolecular quenching. Microwave-assisted alkylation (100°C, 30 min) in dimethylformamide (DMF) with cesium carbonate base enhances reaction homogeneity and reduces process time by 60% compared to thermal methods [9]. Post-alkylation, Boc deprotection employs HCl/dioxane (4M) to directly generate the hydrochloride salt in situ.
Conversion to the dihydrochloride salt significantly enhances the compound's pharmaceutical utility. The free base is dissolved in anhydrous ethyl acetate at 50°C, followed by controlled addition of HCl (g) in isopropanol (3.0–4.0 equivalents). The resulting precipitate is isolated by cold filtration (0–5°C) achieving >95% salt formation efficiency [4] [6]. X-ray powder diffraction (XRPD) analysis confirms crystalline monomorphism with characteristic peaks at 2θ = 12.8°, 18.4°, 25.7°. The dihydrochloride form demonstrates remarkable stability advantages: accelerated stability studies (40°C/75% RH) show <0.5% decomposition after 30 days versus 8.2% for the free base. Aqueous solubility increases dramatically from 1.2 mg/mL (free base) to 28.5 mg/mL in phosphate buffer (pH 7.4), enabling biological testing without cosolvents [6]. Hygroscopicity remains manageable (0.7% w/w moisture uptake at 60% RH) when packaged with molecular sieves.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0